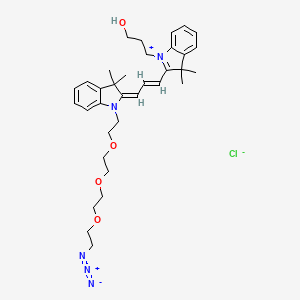

N-hydroxypropyl-N'-(azide-PEG3)-Cy3

Description

Contextualizing Cyanine (B1664457) Dyes as Fluorescent Probes in Biomedical and Chemical Sciences

Cyanine dyes are a major class of synthetic fluorescent dyes that have become indispensable in biomedical and chemical sciences. nih.gov Their popularity stems from a range of advantageous properties, including high molar extinction coefficients, which means they absorb light very efficiently, and generally good photostability. nih.gov A key feature of cyanine dyes is the ability to tune their absorption and emission wavelengths across the visible and near-infrared (NIR) spectrum by modifying their chemical structure. This tunability allows for the development of a diverse palette of fluorescent probes, enabling researchers to simultaneously visualize multiple targets within a single experiment.

These dyes are widely used to fluorescently label a variety of biomolecules, such as nucleic acids (DNA and RNA), proteins, and lipids, allowing for their visualization and tracking within living cells and tissues. nih.gov Their applications are extensive, ranging from fundamental cell biology studies and high-resolution microscopy to in vivo imaging in small animals. nih.gov The development of cyanine-based probes has significantly advanced fields like targeted fluorescence imaging and multimodal imaging, with some derivatives showing potential for clinical diagnostics. nih.gov

The Significance of Azide-Functionalized Fluorophores in Bioorthogonal Chemistry

The introduction of an azide (B81097) (-N3) group to a fluorescent dye, creating an azide-functionalized fluorophore, is of paramount significance in the field of bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is an ideal bioorthogonal handle because it is small, stable, and essentially absent from most biological systems. nih.gov

This allows for highly specific labeling of target molecules that have been metabolically, genetically, or enzymatically engineered to contain a complementary functional group, most commonly an alkyne. The most prominent examples of such bioorthogonal reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". medchemexpress.comijpsjournal.com These reactions are highly efficient, specific, and can be performed under mild, biologically compatible conditions. ijpsjournal.com Azide-functionalized fluorophores, therefore, enable researchers to covalently attach a bright, fluorescent signal to a specific target molecule within the complex environment of a living cell or organism. nih.gov Another important bioorthogonal reaction involving azides is the Staudinger ligation, which forms a stable amide bond with a phosphine-functionalized molecule. nih.govwikipedia.org

Overview of N-hydroxypropyl-N'-(azide-PEG3)-Cy3 as a Versatile Research Reagent

This compound is a prime example of a modern, versatile research reagent that leverages the strengths of its constituent parts. broadpharm.com The core of the molecule is the Cy3 dye, a trimethine cyanine that emits a bright orange-red fluorescence with an excitation maximum around 555 nm and an emission maximum around 570 nm. dcchemicals.combroadpharm.com

The key functional components of this reagent are:

An Azide Group: This moiety allows the dye to be covalently attached to alkyne-modified biomolecules through click chemistry reactions (CuAAC or SPAAC). broadpharm.commedchemexpress.com This enables the specific and stable labeling of proteins, nucleic acids, and other targets of interest.

A PEG3 Spacer: The short polyethylene (B3416737) glycol (PEG) linker is hydrophilic, which significantly increases the solubility of the entire molecule in aqueous buffers. broadpharm.comcd-bioparticles.net This is a crucial feature for biological experiments, as it prevents aggregation and improves the biocompatibility of the probe.

This combination of features makes this compound a powerful tool for a variety of applications, including fluorescence microscopy, flow cytometry, and the construction of more complex molecular tools like PROTACs (Proteolysis Targeting Chimeras). medchemexpress.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C34H46ClN5O4 | dcchemicals.combroadpharm.com |

| Molecular Weight | 624.22 g/mol | dcchemicals.com |

| Excitation Maximum | 555 nm | broadpharm.com |

| Emission Maximum | 570 nm | broadpharm.com |

| Purity | >95% | broadpharm.com |

| Solubility | Water, DMSO, DMF, DCM | broadpharm.com |

| Storage Condition | -20°C | broadpharm.com |

Historical Development and Evolution of Fluorescent Bioconjugation Strategies

The ability to attach fluorescent molecules to biological targets, a process known as bioconjugation, has a rich history that has revolutionized biological and medical research. wikipedia.orgfluorofinder.com The journey began with the synthesis of the first synthetic fluorophore, fluorescein (B123965), in 1871 by Adolf von Baeyer. biotium.com However, its application in biology took several decades.

A pivotal moment came in the 1940s when Albert Coons and his colleagues developed the technique of immunofluorescence, where they conjugated fluorescein to antibodies to visualize proteins within animal tissues. biotium.com This breakthrough opened the floodgates for the use of fluorescence in biological research.

Over the years, the field has seen continuous innovation:

Expansion of the Fluorophore Palette: The initial reliance on fluorescein gave way to the development of a wide array of fluorescent dyes with different colors, brightness, and photostability. The synthesis of rhodamine dyes expanded the spectral range available to researchers. fluorofinder.com In the 1970s, Alan Waggoner's work on cyanine dyes led to the creation of the Cy family of dyes, including Cy3 and Cy5, which offered increased brightness and photostability, particularly in the red and far-red regions of the spectrum. fluorofinder.com

Advancements in Bioconjugation Chemistry: Early methods for bioconjugation often relied on the reaction of amine-reactive dyes with lysine (B10760008) residues on proteins. While effective, this could sometimes lead to non-specific labeling and potential disruption of protein function. The development of more specific conjugation chemistries, such as those targeting cysteine residues, provided more control. nih.gov

The Dawn of Bioorthogonal Chemistry: A major leap forward was the advent of bioorthogonal chemistry in the early 2000s. The development of the Staudinger ligation and, most notably, click chemistry (CuAAC and SPAAC) provided researchers with tools to label biomolecules with exquisite specificity within their native environment. nih.govijpsjournal.com These reactions have become central to modern bioconjugation strategies. nih.gov

The evolution of fluorescent bioconjugation has been a story of continuous improvement, driven by the need for brighter, more stable, and more specific tools to probe the intricate workings of biological systems.

Properties

Molecular Formula |

C34H46ClN5O4 |

|---|---|

Molecular Weight |

624.22 |

IUPAC Name |

3-[2-[(E,3E)-3-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol;chloride |

InChI |

InChI=1S/C34H46N5O4.ClH/c1-33(2)27-11-5-7-13-29(27)38(18-10-20-40)31(33)15-9-16-32-34(3,4)28-12-6-8-14-30(28)39(32)19-22-42-24-26-43-25-23-41-21-17-36-37-35;/h5-9,11-16,40H,10,17-26H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

FWMOZTAIWMVLDC-LNDYIZMVSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCCO)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-hydroxypropyl-N'-(azide-PEG3)-Cy3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of N Hydroxypropyl N Azide Peg3 Cy3

General Synthetic Pathways to Cyanine (B1664457) 3 (Cy3) Core Structures Relevant to N-hydroxypropyl-N'-(azide-PEG3)-Cy3 Precursors

The synthesis of the core structure of cyanine dyes, including Cy3, is a well-established process in organic chemistry. acs.org These dyes are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. baseclick.eu The synthesis of the Cy3 core, a trimethine cyanine, typically involves the condensation of two heterocyclic precursors.

A common route involves the reaction of a quaternized nitrogen heterocycle containing an activated methyl group (e.g., a 2-methylbenzothiazolium or 2-methylindoleninium salt) with a second heterocyclic component that possesses a reactive group, often facilitated by a condensing agent. acs.org For asymmetrical Cy3 dyes, two different heterocyclic precursors are used. One precursor is typically an indolenine derivative that is N-alkylated. The choice of the alkylating agent is crucial as it allows for the introduction of specific functional groups. In the case of this compound, one of the indolenine precursors would be alkylated with a reagent containing a hydroxypropyl group.

The polymethine chain is then formed by reacting the quaternized heterocycles with a suitable bridging molecule. The length of this chain dictates the absorption and emission maxima of the dye. For Cy3, a three-carbon bridge is required.

Integration of the Azide (B81097) Moiety for Bioorthogonal Reactivity

The azide group (-N₃) is a key functional group in this compound, enabling its participation in bioorthogonal "click chemistry" reactions. broadpharm.comalfa-chemistry.com This allows for the specific and efficient labeling of biomolecules that have been modified to contain a complementary alkyne or cyclooctyne (B158145) group, even within the complex environment of living cells. broadpharm.comaatbio.com

The introduction of the azide functionality is typically achieved by incorporating it into one of the N-alkyl side chains of the cyanine dye. In the synthesis of this compound, this is accomplished by using an alkylating agent that contains both the PEG spacer and the terminal azide. This azide-PEGylated alkylating agent is then reacted with the second indolenine precursor. The azide group is generally stable under the conditions required for the subsequent condensation reaction to form the cyanine dye core.

Role and Synthesis of the Polyethylene (B3416737) Glycol (PEG3) Spacer in this compound Design

The synthesis of the azide-PEG3 moiety typically involves a multi-step process starting from tri-ethylene glycol. One hydroxyl group of the PEG3 molecule is converted to an azide, often through a mesylation or tosylation step followed by nucleophilic substitution with sodium azide. The other hydroxyl group is then modified to create a reactive site for attachment to the indolenine ring of the Cy3 precursor.

Derivatization Strategies for Specific Research Applications of this compound

The N-hydroxypropyl group on the Cy3 scaffold offers a site for further chemical modification, allowing for the creation of a diverse range of probes tailored for specific research needs. The hydroxyl (-OH) group can be derivatized through various chemical reactions to introduce other functional groups or to attach the dye to different molecular entities.

For instance, the hydroxyl group can be esterified or etherified to alter the hydrophobicity or to introduce another reactive handle. It could also be oxidized to an aldehyde or a carboxylic acid, providing new opportunities for conjugation chemistry. This versatility allows researchers to fine-tune the properties of the fluorescent probe for optimal performance in their specific experimental setup. The presence of both the azide for bioorthogonal ligation and the hydroxypropyl group for further derivatization makes this a highly modular and adaptable tool for chemical biology.

Comparison of this compound Synthesis with Other Cy3 Derivatives

The synthesis of this compound shares the fundamental principles of cyanine dye synthesis with other Cy3 derivatives, but the specific functional groups necessitate distinct synthetic considerations.

| Derivative Type | Key Functional Group | Synthetic Consideration | Advantage of Functional Group |

| This compound | Azide, Hydroxypropyl, PEG3 | Stepwise introduction of functionalized alkyl chains on the indolenine precursors. Requires synthesis of an azide-PEGylated alkylating agent. | Bioorthogonal ligation via azide; potential for further derivatization at the hydroxyl group; enhanced water solubility from PEG. |

| Cy3-NHS Ester | N-hydroxysuccinimidyl ester | Final step activation of a carboxylic acid-functionalized Cy3. | Reacts with primary amines (e.g., lysines in proteins). |

| Thiol-Reactive Cy3 (e.g., Maleimide) | Maleimide (B117702) or Iodoacetamide (B48618) | Introduction of a thiol-reactive group, often at the end of a linker. | Specifically targets cysteine residues in proteins. |

| Sulfo-Cy3 | Sulfonic acid groups | Incorporation of sulfonated precursors. | Greatly increased water solubility. |

The synthesis of Cy3-NHS esters, for example, typically involves preparing a Cy3 dye with a carboxylic acid handle, which is then activated with N-hydroxysuccinimide in the final step. researchgate.net This contrasts with the synthesis of the azide-functionalized Cy3, where the azide is incorporated earlier in the synthesis via the alkylation of the heterocyclic precursor. Thiol-reactive Cy3 derivatives, such as those containing maleimide or iodoacetamide groups, also require the synthesis of a Cy3 core with a suitable linker for the attachment of these specific reactive moieties. nih.gov The synthesis of sulfo-Cy3 dyes involves using sulfonated starting materials to impart high water solubility. Each of these synthetic routes is designed to produce a Cy3 probe with a specific reactivity for a particular biological target, highlighting the modularity of cyanine dye chemistry.

Bioorthogonal Reactivity and Conjugation Mechanisms of N Hydroxypropyl N Azide Peg3 Cy3

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-hydroxypropyl-N'-(azide-PEG3)-Cy3

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. ed.ac.uknih.gov In the context of this compound, the azide group of the dye reacts with a terminal alkyne that has been incorporated into a target biomolecule. medchemexpress.com

Mechanistic Principles and Kinetic Considerations for Bioconjugation in Research

The CuAAC reaction mechanism involves the in situ formation of a copper(I) acetylide intermediate. researchgate.netacs.org This intermediate then reacts with the azide group of this compound in a stepwise cycloaddition to form a 1,4-disubstituted triazole ring. acs.orgnih.gov The copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition, which would otherwise require harsh conditions and often results in a mixture of regioisomers. organic-chemistry.org

Key kinetic considerations in bioconjugation research include the concentrations of the reactants and the catalyst. The formation of a ternary complex involving the copper(I) catalyst, the alkyne-modified biomolecule, and the azide-containing dye is believed to be the rate-determining step. nih.gov The reaction is typically fast, highly specific, and can be performed in aqueous buffers over a wide pH range (4 to 12), making it suitable for biological applications. organic-chemistry.org

Optimization of Reaction Conditions for Labeling Diverse Biomolecules

Optimizing CuAAC for bioconjugation is crucial to ensure efficient labeling while preserving the function of the target biomolecule. nih.gov Several factors can be adjusted:

Copper Source and Reducing Agent: The active catalyst is the Cu(I) ion. Since Cu(I) is prone to oxidation, Cu(II) salts like copper(II) sulfate (B86663) (CuSO₄) are often used in combination with a reducing agent, most commonly sodium ascorbate (B8700270), to generate and maintain the Cu(I) state in situ. nih.govresearchgate.netorganic-chemistry.org

Ligands: To improve catalyst stability, enhance reaction rates, and mitigate copper-induced damage to biomolecules, various chelating ligands are employed. Tris(triazolylmethyl)amine derivatives, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), are widely used. nih.govnih.gov These ligands protect the copper ion, increase its solubility in aqueous media, and accelerate the catalytic cycle. nih.govnih.gov For instance, optimized conditions for cell-surface labeling have been reported using 50 μM CuSO₄, 250 μM THPTA, and 2.5 mM sodium ascorbate. nih.gov

Additives: Byproducts of ascorbate oxidation can sometimes react with amino acid residues on proteins. nih.gov To prevent these unwanted side reactions, additives that scavenge reactive carbonyls can be included in the reaction mixture. nih.gov

Reactant Concentrations: While higher concentrations generally lead to faster reactions, excess alkyne can sometimes inhibit the Cu-THPTA catalyst. nih.gov Therefore, the concentrations of the azide dye and the alkyne-biomolecule must be carefully balanced.

| Component | Reagent Example | Function in Reaction |

|---|---|---|

| Copper(II) Source | Copper(II) Sulfate (CuSO₄·5H₂O) | Precursor to the active Cu(I) catalyst. acs.org |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state and protects it from oxidation. nih.gov |

| Accelerating Ligand | THPTA | Stabilizes Cu(I), increases reaction rate, and reduces cytotoxicity. nih.gov |

| Scavenger Additive | Aminoguanidine | Prevents side reactions by capturing reactive ascorbate byproducts. nih.govnih.gov |

Impact of Cu(I) Catalyst on Biological Systems in Research Applications

A significant drawback of CuAAC for in vivo or live-cell applications is the cytotoxicity associated with the copper catalyst. ed.ac.ukacs.org Copper ions can generate reactive oxygen species (ROS), which can lead to cellular damage, including DNA strand breaks and protein degradation. ed.ac.uknih.gov The toxicity is highly dependent on the copper concentration and the ligand used. acs.orgresearchgate.net

Research has focused on mitigating this toxicity. Strategies include:

Developing Biocompatible Ligands: Ligands like l-histidine (B1673261) have been shown to form copper complexes that are effective catalysts with significantly lower toxicity compared to other common ligands. nih.govacs.org

Minimizing Copper Concentration: The use of highly efficient ligands allows for a reduction in the required copper concentration, often to low micromolar levels (e.g., 50 µM), which minimizes adverse cellular effects. frontiersin.org

Using Chelating Azides: Picolyl azides, which contain a built-in copper-chelating group, can enhance reaction rates at very low copper concentrations, further improving biocompatibility. frontiersin.org

Controlling Reaction Time: The rapid kinetics of optimized CuAAC protocols allow for very short reaction times (e.g., 1 to 5 minutes), limiting the exposure of biological samples to the catalyst. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Using this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst. nih.govresearchgate.net The reaction relies on the inherent reactivity of a strained alkyne, which readily undergoes a [3+2] cycloaddition with an azide. magtech.com.cn For labeling with this compound, the target biomolecule is first modified with a strained alkyne. medchemexpress.com

Catalyst-Free Bioconjugation for In Vitro and Ex Vivo Studies

The primary advantage of SPAAC is its catalyst-free nature, making it highly suitable for applications in sensitive biological environments, including live cell imaging (in vitro) and tissue labeling (ex vivo). nih.govresearchgate.netrsc.org The reaction proceeds efficiently at physiological temperature and pH without the introduction of toxic metals. nih.gov This has made SPAAC a powerful tool for specific labeling of proteins, glycans, and other biomolecules in their native settings. nih.govresearchgate.netresearchgate.net The reaction's specificity and biocompatibility allow for complex experimental designs, such as dual-labeling studies where SPAAC is used orthogonally to other bioorthogonal reactions. acs.org

Design of Strained Alkyne Partners for Reaction with this compound

The rate and efficiency of the SPAAC reaction are dictated by the structure of the strained alkyne. The driving force for the reaction is the release of ring strain (approximately 18 kcal/mol for a cyclooctyne) in the alkyne upon forming the more stable triazole ring. nih.gov A variety of strained alkynes have been developed to tune reactivity and stability.

Commonly used strained alkynes for SPAAC include:

Dibenzocyclooctynes (DBCO or ADIBO): These are highly reactive and relatively stable, making them a popular choice for SPAAC. nih.govresearchgate.net

Bicyclo[6.1.0]nonyne (BCN): Another widely used strained alkyne that offers good reactivity. nih.govnih.gov

Difluorinated Cyclooctynes (DIFO): The inclusion of fluorine atoms can further increase the reactivity of the cyclooctyne (B158145). magtech.com.cn

The design of these molecules involves a balance between maximizing ring strain to increase reaction kinetics and ensuring sufficient stability to prevent unwanted side reactions or degradation under physiological conditions. magtech.com.cnnih.gov Modifications to the cyclooctyne ring, such as the oxidation of an alcohol to a ketone, can also increase reaction rates. magtech.com.cnresearchgate.net

| Strained Alkyne | Common Abbreviation | Key Features |

|---|---|---|

| Dibenzocyclooctyne | DBCO / ADIBO | High reactivity and good stability. Widely used in bioconjugation. nih.govresearchgate.net |

| Bicyclo[6.1.0]nonyne | BCN | Effective for SPAAC, offers an alternative reactive handle. nih.govnih.gov |

| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine atoms enhance reactivity. magtech.com.cn |

| Cyclononyne | - | More stable than cyclooctynes, offering competitive reaction rates. magtech.com.cn |

Other Emerging Bioorthogonal Reactions Compatible with this compound Chemistry

Beyond the canonical Staudinger ligation and "click chemistry," the reactivity of the azide group in molecules like this compound can be harnessed by several other bioorthogonal transformations. These reactions expand the possibilities for labeling and detection in complex biological systems, offering chemists and biologists a broader palette of tools for their experimental designs.

Phosphine-Based Transformations Beyond the Classic Staudinger Ligation:

The fundamental reaction between an azide and a phosphine (B1218219) has been reimagined to create ligations with different characteristics. While the classic Staudinger ligation produces a stable amide bond, related reactions using alternative phosphine reagents have been developed. escholarship.org

Staudinger-Phosphonite and -Phosphite Reactions: Researchers have explored the use of phosphonites and phosphites as alternatives to the triarylphosphines used in the original Staudinger ligation. escholarship.orgnih.gov These reagents also react chemoselectively with azides under physiological conditions to form covalent adducts. escholarship.org The development of these alternative phosphine-based reagents provides access to different reaction kinetics and product stabilities, potentially offering advantages in specific biological contexts where the rate or nature of the final linkage is a critical variable. nih.gov For instance, bis(arylmethyl)-substituted unsymmetrical phosphites have been successfully used for the chemoselective transformation of azido-containing peptides. nih.gov

Photoinducible Bioorthogonal Reactions:

A significant advancement in bioorthogonal chemistry is the development of reactions that can be initiated by light, granting researchers precise spatiotemporal control over the labeling process.

Photoclick Chemistry: One such strategy involves the photoactivation of a tetrazole. Upon irradiation with light, certain tetrazoles can release nitrogen gas (N₂) to generate a highly reactive nitrile imine as a transient intermediate. nih.gov This intermediate can then rapidly undergo a 1,3-dipolar cycloaddition with an alkene. While this specific reaction does not directly involve the azide group of this compound, it represents a parallel strategy. However, other photoinducible reactions could potentially be developed to react with azides, providing temporal control over conjugation. The principle of using light to trigger a bioorthogonal reaction allows for labeling to be confined to specific locations or initiated at precise moments during a biological process. nih.govnih.gov

Alternative Cycloaddition Reactions:

The success of azide-alkyne cycloadditions has spurred the exploration of other dipole/dipolarophile pairs for bioorthogonal labeling.

Nitrone-Alkyne Cycloadditions: Nitrones have been investigated as alternative 1,3-dipoles that can react with alkynes. nih.gov In some cases, nitrone-alkyne cycloadditions exhibit faster reaction rates than their azide-alkyne counterparts. nih.gov This presents an orthogonal pairing strategy. In a scenario where a system is probed with both an azide-functionalized molecule (like this compound) and a nitrone-functionalized molecule, each can be selectively labeled with its corresponding cyclooctyne or terminal alkyne partner, enabling dual-target imaging. nih.gov

The continuous development of new bioorthogonal reactions provides an expanding set of tools for chemical biologists. The azide group, a key component of this compound, remains a central hub for many of these innovative labeling strategies, ensuring its relevance in advanced biological imaging and proteomics applications.

Applications of N Hydroxypropyl N Azide Peg3 Cy3 in Advanced Research Methodologies

Fluorescent Labeling of Biomolecules for Imaging and Biochemical Analysis

The ability to fluorescently tag biomolecules is fundamental to understanding their function and localization within cells and tissues. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 serves as a powerful reagent for this purpose, enabling researchers to visualize and track a variety of biological macromolecules. genetoprotein.com

The precise attachment of fluorescent labels to specific sites on proteins and peptides is critical for studying their structure, function, and interactions. This compound, in conjunction with click chemistry, offers a robust method for achieving such site-specific labeling. genetoprotein.comthermofisher.com The process typically involves the introduction of an alkyne- or cyclooctyne-containing unnatural amino acid into the protein or peptide of interest at a desired location using genetic engineering techniques. nih.gov Subsequently, the azide (B81097) group of this compound can be specifically reacted with the incorporated alkyne or cyclooctyne (B158145), resulting in a covalently attached fluorescent probe. genetoprotein.comthermofisher.com This approach allows for the labeling of proteins in complex biological mixtures, such as cell lysates, and even within living cells. jenabioscience.com

The versatility of this method is highlighted by its use in various applications, including the preparation of bioconjugates for immunochemistry, cell tracing, and receptor labeling. thermofisher.com The stability of the bond formed between the dye and the biomolecule is essential for withstanding the various processing steps involved in these techniques. thermofisher.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Excitation Maximum | 555 nm | broadpharm.com |

| Emission Maximum | 570 nm | broadpharm.com |

| Molecular Formula | C34H46ClN5O4 | broadpharm.com |

| Molecular Weight | 624.2 g/mol | broadpharm.com |

| Solubility | Water, DMSO, DMF, DCM | broadpharm.com |

Fluorescently labeling nucleic acids is indispensable for a wide range of genetic analysis techniques, including DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis. alfa-chemistry.comacs.org this compound provides a means to attach a bright and stable fluorophore to DNA and RNA molecules. genetoprotein.com

The labeling strategy often involves the enzymatic incorporation of alkyne-modified nucleotides into the nucleic acid sequence during processes like PCR or in vitro transcription. acs.orgjenabioscience.com Once the alkyne-modified nucleic acid is generated, it can be reacted with this compound through a click chemistry reaction. biosynth.com This results in a fluorescently labeled probe that can be used to detect specific DNA or RNA sequences. alfa-chemistry.com For instance, in FISH, these labeled probes can bind to complementary sequences within a cell, allowing for the visualization of gene location and chromosome structure. alfa-chemistry.com Similarly, in microarray analysis, labeled nucleic acids can hybridize to an array of complementary probes, enabling the simultaneous measurement of the expression levels of thousands of genes.

The efficiency and specificity of click chemistry make it a superior alternative to older labeling methods, which often suffer from lower yields and the formation of multiple products. acs.org The ability to perform these reactions under physiological conditions also makes it suitable for studying nucleic acids in living systems. biosynth.com

Beyond proteins and nucleic acids, this compound can be used to label other important classes of biomacromolecules, such as lipids and carbohydrates. genetoprotein.com The key requirement is the ability to introduce an alkyne or cyclooctyne handle into the target molecule.

For example, metabolic labeling can be used to incorporate alkyne-modified sugars into cellular glycans. researchgate.net These modified glycans can then be visualized by reaction with an azide-functionalized fluorescent dye like a Cy3-azide derivative. mpg.de This approach allows for the study of glycan trafficking and localization in living cells. Research has shown that the inclusion of a PEG spacer on the sugar azide can enhance binding affinity in studies of lectin-carbohydrate interactions. mpg.de

Similarly, alkyne-modified lipid analogs can be incorporated into cellular membranes and subsequently labeled with this compound. This enables the study of lipid dynamics, transport, and organization within the cell membrane. The principles of click chemistry provide a highly selective way to tag these molecules without significantly perturbing their natural behavior. jenabioscience.com

Development of Advanced Fluorescent Probes and Sensors Utilizing this compound

The unique properties of this compound also make it a valuable building block for the creation of sophisticated fluorescent probes and sensors designed to report on specific biological events or the presence of particular molecules. alfa-chemistry.com

The fluorescence of cyanine (B1664457) dyes like Cy3 can be sensitive to the polarity of their local environment. alfa-chemistry.com This property can be exploited to create "environment-sensitive" or "solvatochromic" probes. When such a probe moves from a polar to a non-polar environment, or vice versa, its fluorescence properties, such as emission wavelength or intensity, can change.

By strategically positioning this compound within a larger molecular construct, researchers can design probes that report on changes in the local environment, such as the binding of a protein to a membrane or a conformational change in a biomolecule. The PEG linker can provide the necessary flexibility and spacing to allow the Cy3 dye to interact with its surroundings in a way that generates a detectable signal.

A powerful application of this compound is in the construction of probes that specifically recognize and report on the presence or activity of a particular target molecule. alfa-chemistry.com This is often achieved by combining the fluorescent properties of Cy3 with a recognition element that has a high affinity and specificity for the target.

For instance, an inhibitor of a specific enzyme can be modified with an alkyne group. nih.gov This alkyne-modified inhibitor can then be linked to this compound via click chemistry. The resulting probe can bind to the active site of the target enzyme, allowing for its visualization and quantification. nih.gov This approach, known as activity-based protein profiling (ABPP), has been used to study various enzyme classes, including proteases and glycosidases. nih.gov

Similarly, ligands for specific cellular receptors can be tagged with this compound to create probes for studying receptor localization and trafficking. Furthermore, chelating agents that bind to specific metal ions can be functionalized with an alkyne and subsequently labeled with the Cy3-azide to create fluorescent sensors for detecting metal ions in biological systems. The modular nature of click chemistry allows for the relatively straightforward assembly of these complex molecular probes. biosynth.com

Development of Multi-modal Imaging Agents (e.g., Near-Infrared Fluorescence (NIRF) / Positron Emission Tomography (PET) probes)

The development of multi-modal imaging agents, which combine the strengths of different imaging techniques, is a rapidly advancing field in medical diagnostics and preclinical research. researchgate.net These agents often consist of a targeting molecule labeled with both a radioactive isotope for nuclear imaging and a fluorescent dye for optical imaging. researchgate.net The structure of this compound makes it a valuable component in the synthesis of such probes, particularly for dual NIRF/PET imaging.

The Cy3 fluorophore within the molecule provides a strong signal in the near-infrared spectrum, which allows for deep tissue penetration, a desirable characteristic for in vivo imaging. The terminal azide group is the key to its versatility in creating multi-modal probes. This azide allows for the covalent attachment of the molecule to other imaging moieties through "click chemistry," a set of highly efficient and specific reactions. broadpharm.combroadpharm.com For instance, a chelating agent capable of sequestering a positron-emitting radionuclide (for PET imaging) can be modified to contain an alkyne group. Through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction, the this compound can be "clicked" onto the chelator, thereby creating a single molecule with both NIRF and PET capabilities. broadpharm.com The hydrophilic PEG3 linker enhances the solubility of the resulting probe in aqueous environments, which is crucial for biological applications. broadpharm.combroadpharm.com

Table 1: Key Features of this compound for Multi-modal Probe Development

| Feature | Significance in Multi-modal Imaging |

| Cy3 Fluorophore | Provides a strong near-infrared fluorescence signal for optical imaging. |

| Azide Group | Enables covalent attachment to other imaging modalities (e.g., PET agents) via click chemistry. broadpharm.com |

| PEG3 Linker | Increases hydrophilicity and solubility of the final probe in biological media. broadpharm.combroadpharm.com |

| N-hydroxypropyl Group | Can influence the pharmacokinetics and biodistribution of the imaging agent. |

This compound in Cellular and Subcellular Imaging Studies

The ability to visualize cellular and subcellular structures and processes with high specificity and resolution is fundamental to modern cell biology. This compound, through its fluorescent properties and reactive handle, serves as a powerful tool in this domain.

Live-Cell Imaging Techniques and Methodologies

Live-cell imaging allows for the study of dynamic cellular processes in real-time. A common strategy for labeling specific proteins or other biomolecules in living cells involves metabolic labeling, where cells are incubated with a modified precursor containing a bioorthogonal functional group, such as an azide or an alkyne. lumiprobe.com For example, cells can be cultured with an amino acid analog containing an alkyne group, which is then incorporated into newly synthesized proteins. Subsequently, the cells can be treated with this compound. The azide group on the dye reacts with the alkyne group on the proteins via a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry that does not require a toxic copper catalyst and is therefore suitable for living cells. broadpharm.com This results in the fluorescent labeling of the proteins of interest, allowing for their visualization and tracking. A general protocol for such an experiment would involve incubating the cells with the alkyne-modified precursor, followed by washing and incubation with the azide-containing dye before imaging with a fluorescence microscope. nih.govnih.gov

Fixed-Cell and Tissue Staining Protocols for Microscopic Analysis

In addition to live-cell imaging, this compound is also valuable for staining fixed cells and tissues. Fixation preserves cellular structures and allows for more complex staining procedures. A notable application is in whole-organ 3D fluorescence imaging. In a technique known as Click3D, researchers have successfully used a similar compound, Cy3-PEG4-azide, for deep tissue staining. nih.gov In this method, an alkyne-modified probe is first introduced into the tissue to label a specific target, such as areas of hypoxia. The tissue is then cleared to make it transparent and subsequently stained with the azide-functionalized Cy3 dye using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov The hydrophilic PEG linker on the dye is crucial for its penetration deep into the cleared tissue, enabling comprehensive 3D visualization. nih.gov A typical protocol for fixed-cell staining would involve fixing the cells (e.g., with paraformaldehyde), permeabilizing them (e.g., with Triton X-100) if intracellular targets are to be labeled, and then performing the click chemistry reaction with this compound to fluorescently label the alkyne-tagged biomolecules. illinois.edubyu.edu

Studies on Intracellular Localization and Molecular Tracking

Understanding the precise location and movement of molecules within a cell is crucial for elucidating their function. This compound can be used to track the intracellular fate of a wide range of biomolecules. For example, a bioactive small molecule or a drug candidate can be synthesized with an alkyne handle. After administration to cells, its intracellular distribution can be determined by fixing the cells and using click chemistry with this compound to visualize its location. nih.gov This approach has been used to study the intracellular and intratissue distribution of curcumin (B1669340) by using a monoalkyne derivative of the molecule. nih.gov The bright and stable fluorescence of the Cy3 dye allows for high-resolution imaging and tracking of the labeled molecules over time using techniques like confocal microscopy. nih.gov

Integration of this compound in High-Throughput Screening and Array-Based Assays

High-throughput screening (HTS) enables the rapid testing of large numbers of compounds for their biological activity. Fluorescence-based assays are a cornerstone of HTS due to their sensitivity and adaptability to automated platforms. nih.gov this compound can be integrated into HTS workflows that rely on click chemistry for signal generation.

For instance, an HTS assay could be designed to identify inhibitors of a specific enzyme that processes a substrate containing an alkyne group. The enzymatic reaction could expose or modify the alkyne in a way that allows it to react with this compound. In the presence of an inhibitor, the enzymatic reaction would be blocked, leading to a decrease or absence of a fluorescent signal. This "turn-on" or "turn-off" fluorescence can be rapidly quantified in a multi-well plate format, allowing for the screening of thousands of compounds. genetoprotein.com The hydrophilic nature of the PEG linker in this compound is advantageous in such aqueous assay conditions. broadpharm.com

Table 2: Potential HTS Assay Based on this compound

| Assay Component | Description |

| Target | An enzyme or protein of interest. |

| Substrate/Probe | A molecule containing an alkyne group that is a substrate for the target. |

| Detection Reagent | This compound. |

| Principle | The activity of the target on the substrate enables a click reaction with the fluorescent dye, generating a signal. |

| Readout | Fluorescence intensity, measured on a plate reader. |

Utilization in Material Science and Nanotechnology Research for Functionalization

The functionalization of materials and nanoparticles with fluorescent probes is a key area of research in materials science and nanotechnology. This compound is well-suited for this purpose due to its reactive azide group, which can be used to "click" the fluorescent dye onto the surface of various materials that have been pre-functionalized with alkyne groups. broadpharm.com

For example, gold nanoparticles (AuNPs) can be coated with a layer of molecules that present terminal alkyne groups. These alkyne-functionalized AuNPs can then be readily conjugated with this compound. The resulting fluorescent nanoparticles can be used for a variety of applications, including as probes for bioimaging or as components in biosensors. The PEG linker in this context not only improves the water solubility and biocompatibility of the nanoparticles but also provides a spacer that reduces potential quenching of the Cy3 fluorescence by the nanoparticle surface. nih.gov This approach has been demonstrated in the fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform for biomedical applications. nih.gov

Application in Proteomics Research, including Photoaffinity Labeling (PAL) and Subsequent Visualization

This compound serves as a critical detection and visualization reagent in proteomics workflows, especially those coupled with photoaffinity labeling (PAL). PAL is a powerful technique used to map direct biomolecular interactions (e.g., protein-protein or protein-small molecule interactions) in a native cellular context. The process involves a "bait" molecule equipped with both a photo-reactive group and a bioorthogonal handle, such as a terminal alkyne.

The general workflow is as follows:

Metabolic or Covalent Labeling : A photoaffinity probe containing an alkyne group is introduced to living cells or cell lysates. This probe is designed to bind to a specific target protein or class of proteins.

Photo-Crosslinking : Upon exposure to UV light, the photo-reactive moiety on the probe activates and forms a covalent bond with the interacting "prey" proteins.

Lysis and Bioorthogonal Ligation : The cells are lysed, and the proteome, now containing alkyne-tagged protein complexes, is harvested. This compound is then added. Its azide group selectively reacts with the alkyne handle on the crosslinked proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction. medchemexpress.comjenabioscience.com This step covalently attaches the Cy3 fluorophore to the target proteins.

Visualization and Identification : The Cy3 tag enables the direct visualization of the labeled proteins. nih.gov Following separation by SDS-PAGE, the gel can be scanned with a fluorescence imager to reveal bands corresponding to the successfully labeled proteins. nih.gov This provides a clear visual profile of the proteins that interacted with the initial bait molecule. For protein identification, these fluorescent bands can be excised and analyzed by mass spectrometry.

The use of this compound offers distinct advantages in this process. The hydrophilic PEG3 spacer enhances the solubility of the reagent in aqueous buffers commonly used in proteomics. nih.gov The high efficiency and specificity of the click chemistry reaction ensure minimal off-target labeling, leading to a clean fluorescence signal. nih.gov The Cy3 dye provides a strong and stable fluorescent signal, making it suitable for sensitive detection.

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₆ClN₅O₄ | labshake.com |

| Molecular Weight | 624.21 g/mol | labshake.com |

| Fluorescence | Cyanine3 (Cy3) | medchemexpress.com |

| Excitation Max (Ex) | ~555 nm | |

| Emission Max (Em) | ~570 nm | |

| Reactive Group | Azide (N₃) | medchemexpress.com |

| Linker | PEG3 (Polyethylene glycol, 3 units) | medchemexpress.com |

Role in PROTAC (Proteolysis-Targeting Chimeras) Linker Synthesis for Chemical Biology

This compound is also a functional building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein of interest (POI). medchemexpress.com A PROTAC molecule consists of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. precisepeg.com

The linker is a crucial component, as its length, flexibility, and chemical nature dictate the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation. nih.govnih.gov this compound functions as a versatile PEG-based linker component. medchemexpress.com

Key roles in PROTAC synthesis include:

Modular Assembly via Click Chemistry : The azide group is a key functional handle for click chemistry. medchemexpress.com Researchers can synthesize the POI ligand and the E3 ligase ligand separately, with one of them bearing a terminal alkyne. This compound can then be "clicked" onto the alkyne-modified component to form a stable, covalent triazole linkage. nih.gov This modular approach facilitates the rapid assembly of libraries of PROTACs with varying linkers for optimization.

Physicochemical Property Enhancement : The polyethylene (B3416737) glycol (PEG) portion of the linker is hydrophilic. precisepeg.com Incorporating a PEG3 spacer can improve the solubility and permeability of the final PROTAC molecule, which are often large and can suffer from poor physicochemical properties. precisepeg.comnih.gov

Fluorescent Tagging for Mechanistic Studies : The integral Cy3 dye makes this linker particularly valuable for creating fluorescently-tagged PROTACs. These fluorescent probes are instrumental in research settings for:

Visualizing PROTAC uptake and distribution within cells using fluorescence microscopy.

Quantifying target engagement and displacement in living cells.

Studying the kinetics and localization of ternary complex formation.

By enabling the straightforward synthesis of fluorescently labeled, PEGylated PROTACs, this reagent aids in the rational design and mechanistic evaluation of new targeted protein degraders.

| Component | Function | Role of this compound |

| Warhead | Binds to the Protein of Interest (POI). | Can be attached to the linker via click chemistry if the warhead is modified with an alkyne. |

| Linker | Connects the two ligands and positions them for ternary complex formation. | Serves as the linker, providing spacing (PEG3) and a fluorescent tag (Cy3). medchemexpress.com |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Can be attached to the linker via click chemistry if the ligand is modified with an alkyne. |

Spectroscopic and Photophysical Properties of N Hydroxypropyl N Azide Peg3 Cy3 in Research Contexts

Intrinsic Fluorescence Characteristics and Their Dependence on Environment

N-hydroxypropyl-N'-(azide-PEG3)-Cy3 is characterized by its excitation and emission maxima, which are typically around 555 nm and 570 nm, respectively. broadpharm.comcd-bioparticles.netdcchemicals.com However, the fluorescence properties of Cy3 dyes, including this compound, are sensitive to the local environment. Factors such as solvent polarity, viscosity, and the presence of other molecules can lead to shifts in the excitation and emission spectra, a phenomenon known as solvatochromism. For instance, an increase in solvent viscosity can lead to a longer fluorescence lifetime. nih.gov Specifically, the fluorescence lifetime of free Cy3 has been observed to increase from 0.55 ns in water to 1.01 ns in a 50% glycerol (B35011) solution. nih.gov Similarly, a change in solvent from water to dimethyl sulfoxide (B87167) (DMSO) can increase the lifetime from 0.55 ns to 0.85 ns, which is attributed to decreased hydrogen bonding. nih.gov

The quantum yield of Cy3 can also be significantly affected by its environment. When encapsulated in calcium phosphate (B84403) nanoparticles, the quantum yield of Cy3 was found to increase from 0.045 in phosphate-buffered saline (PBS) to 0.202. nih.gov This enhancement is attributed to the rigid environment provided by the nanoparticle, which restricts non-radiative decay pathways. nih.gov

Quantum Yield and Photostability Considerations in Experimental Design

The fluorescence quantum yield, a measure of the efficiency of photon emission after absorption, is a critical parameter for any fluorescent probe. For Cy3 dyes, the quantum yield can vary. For example, a Cy3 alkyne derivative has a reported quantum yield of 0.31. broadpharm.com Another study found the quantum yield of Cy3, in the absence of silver particles, to be 0.24. nih.gov The brightness of a fluorophore is a product of its extinction coefficient and quantum yield. Therefore, a higher quantum yield is desirable for achieving a strong fluorescence signal.

Photostability, the ability of a fluorophore to resist photochemical destruction upon exposure to excitation light, is another crucial consideration. Cyanine (B1664457) dyes, in general, can be susceptible to photobleaching. However, derivatives like Cyanine3B have been developed to offer improved photostability compared to the standard Cy3. lumiprobe.com Encapsulating Cy3 within nanoparticles can also enhance its photostability by shielding the dye from reactive oxygen species in the solvent. nih.gov This protective effect is thought to arise from the prevention of energy transfer from the triplet state of the Cy3 dye to dissolved oxygen, which would otherwise lead to the formation of singlet oxygen that degrades the dye. nih.gov

Strategies to Mitigate Aggregation-Induced Quenching in Aqueous Systems

Cyanine dyes, due to their planar aromatic structures, have a tendency to aggregate in aqueous solutions, a phenomenon that often leads to fluorescence quenching. mdpi.comnih.gov This aggregation-caused quenching (ACQ) occurs as the dye molecules form non-fluorescent H-aggregates. researchgate.net The formation of these aggregates is influenced by factors such as dye concentration, temperature, and the presence of electrolytes. researchgate.net

Several strategies can be employed to mitigate ACQ. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer in the design of this compound is a key strategy to improve its solubility in aqueous media and reduce aggregation. broadpharm.combroadpharm.combroadpharm.com The PEG chain increases the distance between the dye molecules, hindering the π–π stacking interactions that lead to aggregation. Additionally, using organic solvents like ethanol (B145695) can help to reduce aggregation. researchgate.net Another approach involves the development of aggregation-induced emission (AIE) dyes, which are designed to become fluorescent upon aggregation, thereby overcoming the quenching issue. mdpi.comnih.gov

Advanced Fluorescence Spectroscopy Techniques Employing this compound

The azide (B81097) group on this compound allows for its covalent attachment to a wide range of biomolecules through "click chemistry" reactions. broadpharm.commedchemexpress.com This functionalization makes it a valuable tool for advanced fluorescence spectroscopy techniques.

Fluorescence Resonance Energy Transfer (FRET) Applications in Biomolecular Studies

FRET is a powerful technique for measuring distances on the nanometer scale in biological systems. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. Cy3 is a commonly used fluorophore in FRET studies, often paired with other dyes like Cy5. The ability to label specific sites on biomolecules with this compound allows researchers to probe conformational changes, protein-protein interactions, and other dynamic processes. Three-color FRET experiments have been used to study complex biological events like fast protein folding. nih.gov

Single-Molecule Fluorescence Spectroscopy and Imaging with this compound

Single-molecule fluorescence spectroscopy (SMFS) allows for the observation of individual molecules, providing insights into molecular heterogeneity and dynamics that are often obscured in ensemble measurements. nih.gov The brightness and photostability of Cy3 dyes make them suitable for SMFS applications. rsc.org By labeling biomolecules with this compound, researchers can track the movement and conformational changes of individual proteins and nucleic acids in real-time. This has been instrumental in studying processes like protein folding and the aggregation of amyloid-β peptides. nih.gov

Impact of PEGylation on Spectroscopic Properties and Aqueous Solubility

The incorporation of a polyethylene glycol (PEG) spacer into the structure of this compound has several significant benefits. broadpharm.com The primary advantage is the increased hydrophilicity of the molecule, which greatly improves its solubility in aqueous buffers. broadpharm.combroadpharm.combroadpharm.commedchemexpress.com This is crucial for biological applications where experiments are typically conducted in aqueous environments.

From a spectroscopic standpoint, PEGylation can help to maintain the monomeric state of the dye in solution, thereby preventing aggregation-induced quenching and preserving its fluorescence quantum yield. researchgate.net By creating a hydrated shell around the fluorophore, the PEG linker can also subtly influence the local environment of the dye, potentially affecting its fluorescence lifetime and quantum yield. While the core spectroscopic properties are determined by the Cy3 chromophore, the PEG chain plays a critical role in optimizing the performance of the dye in biological research by enhancing its solubility and minimizing undesirable aggregation effects.

Interactive Data Table: Spectroscopic Properties of Cy3 and Related Compounds

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |

|---|---|---|---|---|

| This compound | 555 broadpharm.comcd-bioparticles.netdcchemicals.com | 570 broadpharm.comcd-bioparticles.netdcchemicals.com | N/A | Aqueous Media |

| Cy3 (general) | 550 medchemexpress.com | N/A | 0.24 nih.gov | 5 mM HEPES, 0.2 M KCl, 0.25 mM EDTA |

| Cy3 alkyne | 555 broadpharm.com | 570 broadpharm.com | 0.31 broadpharm.com | N/A |

| Cy3 in PBS | N/A | N/A | 0.045 nih.gov | PBS |

| Cy3 in Calcium Phosphate Nanoparticles | N/A | N/A | 0.202 nih.gov | Encapsulated |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cy3 |

| Cy5 |

| Cyanine3B |

| Dimethyl sulfoxide (DMSO) |

| Phosphate-buffered saline (PBS) |

| Ethanol |

Methodological Challenges and Strategies for Optimal Utilization of N Hydroxypropyl N Azide Peg3 Cy3

Minimizing Non-Specific Labeling and Background Fluorescence in Complex Samples

A primary challenge in using fluorescent probes like N-hydroxypropyl-N'-(azide-PEG3)-Cy3 is the potential for non-specific binding, which can lead to high background fluorescence and obscure the true signal. This is particularly problematic in complex samples containing a multitude of molecules that can interact non-specifically with the probe.

Strategies for Reduction:

Blocking Agents: Pre-incubation of the sample with blocking agents is a common and effective strategy. researchgate.net Bovine Serum Albumin (BSA) is a widely used protein blocker that can shield the analyte from non-specific protein-protein interactions and interactions with charged surfaces. nicoyalife.com

Washing Steps: Thorough and optimized washing steps after probe incubation are crucial for removing unbound and non-specifically bound probe molecules. wikipedia.org Increasing the number and duration of washes, as well as the stringency of the wash buffer (e.g., by including detergents like Tween-20), can significantly reduce background noise. wikipedia.orgresearchgate.net

Detergents: The inclusion of non-ionic surfactants, such as Tween 20, in buffers can help disrupt hydrophobic interactions that often contribute to non-specific binding. nicoyalife.com

Salt Concentration: For interactions that are primarily charge-based, increasing the salt concentration (e.g., with NaCl) in the buffer can create a shielding effect, reducing non-specific electrostatic interactions. nicoyalife.com

Active Removal Methods: In some biosensing applications, active methods that generate surface shear forces can be employed to dislodge weakly bound, non-specific molecules while leaving the specifically bound probes intact. nih.gov

Optimization of Probe Concentration and Incubation Conditions for Specific Biological Targets

Achieving a high signal-to-noise ratio requires careful optimization of the probe concentration and incubation conditions for each specific biological target and experimental system.

Key Optimization Parameters:

Probe Concentration: A titration of the this compound probe should be performed to determine the optimal concentration. While a final concentration of 250 nM is often a good starting point for many hydrolysis probe-based assays, lower concentrations may be sufficient and can help reduce costs and background. sigmaaldrich.com The goal is to find the lowest concentration that provides sensitive and reproducible detection. sigmaaldrich.com

Incubation Time: The incubation time needs to be sufficient to allow for specific binding to the target but short enough to minimize non-specific binding. This will be highly dependent on the specific affinity of the probe for its target and the complexity of the sample.

Temperature and pH: The temperature, pH, and salt concentration of the incubation buffer are critical for successful hybridization and binding. wikipedia.org These parameters should be optimized to ensure the stability of both the probe and the target, as well as the specificity of their interaction.

Considerations for Cell Permeability and Intracellular Delivery in Live-Cell Studies

For live-cell imaging, the ability of this compound to cross the cell membrane and reach its intracellular target is a critical consideration.

Factors Influencing Cell Permeability:

Molecular Properties: The physicochemical properties of the probe, including its size, charge, and hydrophilicity, influence its ability to passively diffuse across the cell membrane. The inclusion of a hydrophilic PEG spacer in this compound increases its solubility in aqueous media, which can be advantageous for delivery. broadpharm.comcd-bioparticles.netdcchemicals.com

Cell Type: Different cell types exhibit varying degrees of membrane permeability.

Permeabilization Agents: In cases where passive diffusion is inefficient, permeabilizing agents like mild detergents (e.g., Tween-20 or Triton X-100) can be used to temporarily increase membrane permeability. wikipedia.org However, the concentration and exposure time must be carefully controlled to avoid cell toxicity.

Active Transport Mechanisms: While not inherent to the probe itself, conjugation to molecules that utilize active transport mechanisms can facilitate intracellular delivery.

Recent advancements have led to the development of cell-permeable organic dyes that can be used for live-cell imaging without the need for harsh permeabilization techniques, offering improved biocompatibility. mdpi.com

Data Acquisition, Processing, and Interpretation in this compound-Based Experiments

The final stage of any experiment using this compound involves the acquisition, processing, and interpretation of the fluorescence data. Rigorous and standardized procedures are essential for obtaining reliable and reproducible results. nih.gov

Key Considerations:

Microscopy and Detection: A microscope capable of exciting the Cy3 dye (excitation maximum ~555 nm) and recording the resulting emission (emission maximum ~570 nm) is required. broadpharm.com Confocal microscopy is often preferred for its ability to reduce out-of-focus light and improve image contrast. evidentscientific.com The choice of detectors, such as photomultiplier tubes (PMTs), and their settings will impact the signal-to-noise ratio. evidentscientific.commdpi.com

Image Processing: Raw image data often requires processing to correct for background noise and other artifacts. nih.gov This can involve background subtraction, where the median intensity of a pixel over time can be a good approximation of the background noise. nih.gov

Signal-to-Noise Ratio (SNR): The SNR is a critical metric for assessing the quality of the data. nih.gov It is influenced by factors such as laser power, pixel size, and the quantum efficiency of the fluorophore. evidentscientific.comnih.gov Optimizing the SNR is crucial for detecting weak signals and distinguishing them from background noise. evidentscientific.comavantierinc.com

Quantitative Analysis: For quantitative studies, it is essential to establish a linear relationship between the fluorescence intensity and the concentration of the target. sigmaaldrich.com This often involves creating a standard curve.

Computational Tools: A variety of computational tools and software packages are available for analyzing fluorescence microscopy data. nih.gov These can be used for tasks such as spot detection, motion tracking, and colocalization analysis. acs.org

Table 1: Methodological Challenges and Recommended Strategies

| Challenge | Strategy | Rationale |

|---|---|---|

| High Background Fluorescence | Use of blocking agents (e.g., BSA) | Prevents non-specific binding of the probe to surfaces and other molecules. nicoyalife.com |

| Thorough washing steps | Removes unbound and weakly bound probe molecules. wikipedia.org | |

| Inclusion of detergents (e.g., Tween-20) | Disrupts non-specific hydrophobic interactions. nicoyalife.com | |

| Suboptimal Signal | Titration of probe concentration | Determines the lowest effective concentration for optimal signal-to-noise. sigmaaldrich.com |

| Optimization of incubation time and temperature | Ensures specific binding while minimizing non-specific interactions. wikipedia.org | |

| Poor Cell Permeability | Use of permeabilization agents (e.g., mild detergents) | Temporarily increases membrane permeability for probe entry. wikipedia.org |

| Selection of cell-permeable dye variants | Enhances intracellular delivery in live cells without harsh treatments. mdpi.com | |

| Inaccurate Data Interpretation | Proper background correction | Removes noise to reveal the true signal. nih.gov |

| Optimization of signal-to-noise ratio | Improves the ability to detect and quantify the specific signal. evidentscientific.comnih.gov |

Emerging Research Areas and Future Perspectives for N Hydroxypropyl N Azide Peg3 Cy3

Advancements in Bioorthogonal Chemistry Driving Novel Applications of Azide-Fluorescein Conjugates

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide (B81097) group in N-hydroxypropyl-N'-(azide-PEG3)-Cy3 is a key player in this field, serving as a chemical "handle" for selective labeling. nih.gov Azides are largely absent from biological systems, making them ideal for targeted reactions. nih.gov

The primary reactions involving the azide group are "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.comnih.gov

CuAAC: This reaction joins an azide with an alkyne to form a stable triazole linkage, a reaction catalyzed by copper(I) ions. nih.gov It is known for its high efficiency and reliability. nih.gov The development of water-soluble copper ligands has been crucial in mitigating copper's toxicity in cellular environments, expanding the utility of probes like this compound for in-cell labeling. jenabioscience.com

SPAAC: To circumvent the potential toxicity of the copper catalyst, SPAAC was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145) (like DBCO or BCN) that reacts spontaneously with the azide group, eliminating the need for a metal catalyst and making it highly suitable for live-cell imaging. nih.govmedchemexpress.com

These advancements have enabled novel applications for azide-fluorophore conjugates. For instance, researchers can metabolically incorporate an alkyne-modified sugar, amino acid, or nucleoside into cellular biomolecules (like glycoproteins, proteins, or DNA). thermofisher.com Then, this compound can be introduced to specifically "click" onto these tagged biomolecules, rendering them fluorescent for visualization and analysis. nih.govnih.gov The evolution from the slower Staudinger ligation to the rapid and highly specific click reactions has significantly enhanced the sensitivity and speed of biomolecule labeling. nih.gov

| Bioorthogonal Reaction | Key Features | Relevance to this compound |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, rapid kinetics, requires copper(I) catalyst. nih.gov | Enables robust labeling of alkyne-modified biomolecules in fixed cells or cell lysates. medchemexpress.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly biocompatible for live-cell applications. nih.govmedchemexpress.com | Ideal for dynamic, real-time imaging of azide-tagged molecules in living organisms without catalyst-induced toxicity. medchemexpress.com |

| Staudinger Ligation | One of the earliest bioorthogonal reactions, involves an azide and a phosphine (B1218219). nih.gov | Largely superseded by the faster and more efficient click chemistry reactions for most imaging applications. nih.gov |

Development of Next-Generation Fluorescent Imaging Modalities and Instrumentation

The Cy3 fluorophore component of this compound possesses favorable photophysical properties, including a bright emission in the visible spectrum (excitation/emission maxima around 555/570 nm), making it compatible with a wide range of fluorescence microscopy techniques. broadpharm.com The development of next-generation imaging modalities that overcome the diffraction limit of light is opening new avenues for visualizing the precise location of molecules labeled with this probe.

These advanced techniques include:

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy) allow for imaging at resolutions far beyond conventional microscopes. Probes like this compound, when attached to specific targets, can enable the mapping of cellular structures and protein organization at the nanoscale.

Single-Molecule Imaging: Methods such as smFRET (single-molecule Förster resonance energy transfer) can detect the fluorescence from individual molecules. This allows researchers to study the dynamics of single proteins or complexes in real-time, providing insights into molecular interactions and conformational changes.

A recent study demonstrated a novel whole-organ 3D fluorescence imaging technique called Click3D, which successfully utilized a hydrophilic Cy3-PEG4-azide probe for deep-tissue staining of hypoxia in tumors and brains after reaction with an alkyne-tagged probe. nih.gov This highlights the potential of similar probes like this compound in high-resolution, whole-organism imaging when combined with advanced tissue-clearing methods. nih.gov The PEG linker in the compound enhances its water solubility, which is a crucial feature for achieving uniform staining in such complex biological samples. broadpharm.comnih.gov

Integration of this compound into Multi-functional Chemical Tools

One of the most significant emerging applications for this compound is its use as a fluorescent linker in the synthesis of multi-functional chemical tools, particularly Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comlabshake.com

PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery (the ubiquitin-proteasome system) to destroy specific target proteins. medchemexpress.com A typical PROTAC consists of:

A ligand that binds to the target protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase.

A linker that connects these two ligands. medchemexpress.com

By bringing the E3 ligase and the POI into close proximity, the PROTAC facilitates the tagging of the POI with ubiquitin, marking it for degradation by the proteasome. medchemexpress.com this compound is explicitly marketed as a PEG-based PROTAC linker. medchemexpress.comlabshake.comxinyanbm.com In this context, its azide group allows it to be clicked onto an alkyne-modified E3 ligase ligand or POI ligand during the PROTAC synthesis. The incorporated Cy3 fluorophore then acts as a reporter tag, allowing researchers to use fluorescence imaging to track the distribution of the PROTAC within cells, confirm its engagement with the target, and visualize the subsequent degradation process. This creates a powerful multi-functional tool that not only manipulates a biological process but also allows for its direct visualization.

Contribution to Systems Biology and Quantitative Proteomics Research

Systems biology aims to understand the complex interactions within biological systems. A key aspect of this is quantitative proteomics, the large-scale study of proteins and their expression levels. This compound can be a valuable tool in this field through its application in metabolic labeling. nih.gov

For example, researchers can introduce a bioorthogonal amino acid analog, such as L-azidohomoalanine (AHA), into cell culture. thermofisher.com Cells will incorporate AHA into newly synthesized proteins. Following this, the entire repertoire of newly made proteins can be fluorescently labeled by reacting the cell lysate with this compound via click chemistry. nih.govmdpi.com

This approach enables:

Quantitative Analysis: The labeled proteome can be separated by gel electrophoresis, and the fluorescence intensity of the Cy3 dye can be used to quantify changes in protein synthesis under different conditions (e.g., drug treatment, stress). nih.gov

Visualization of Protein Subsets: It allows for the specific visualization of a subset of the proteome (e.g., newly synthesized proteins or specific post-translationally modified proteins) against the backdrop of the entire cellular protein content. mdpi.com

This method provides a powerful alternative to traditional techniques like radioactive labeling, offering high specificity and a fluorescent readout that is compatible with standard laboratory equipment. jenabioscience.com

| Research Area | Application of this compound | Research Findings Enabled |

| PROTAC Development | Fluorescently tagging PROTAC molecules via click chemistry. medchemexpress.comlabshake.com | Visualization of PROTAC distribution, target engagement, and induced protein degradation in cells. |

| Quantitative Proteomics | Labeling of metabolically incorporated azide- or alkyne-modified amino acids. nih.govmdpi.com | Quantification of global protein synthesis rates and identification of changes in protein expression under various stimuli. |

| Glycobiology | Detection of metabolically labeled glycoproteins containing azide-modified sugars. thermofisher.com | Imaging the localization and trafficking of specific classes of glycoproteins within the cell. |

Future Design Principles for Azide-PEG-Fluorophores with Enhanced Properties

The design of next-generation fluorescent probes like this compound is guided by the pursuit of enhanced properties to meet the demands of increasingly sophisticated biological experiments. Future design principles for azide-PEG-fluorophores are focused on several key areas:

Improved Photophysical Properties: This includes developing fluorophores with greater photostability to allow for longer imaging times, higher quantum yields for brighter signals, and finely tuned excitation/emission spectra to minimize crosstalk in multi-color imaging experiments.

"Turn-On" Probes: A significant area of development is in fluorogenic probes that are non-fluorescent until they undergo the click reaction. nih.govnih.gov This "turn-on" mechanism dramatically improves the signal-to-noise ratio by eliminating the background fluorescence from unreacted probes, removing the need for wash steps that can be harsh on live cells. nih.gov For example, designing an azide-fluorophore where the azide group quenches the fluorescence through photoinduced electron transfer (PeT) is a promising strategy. nih.gov

Enhanced Biocompatibility and Solubility: While the PEG3 linker in this compound already enhances water solubility, future designs may incorporate longer or more complex PEG chains or other hydrophilic moieties to further improve solubility and reduce non-specific binding in complex biological environments like whole organisms. broadpharm.combroadpharm.com

Multi-modality: Future probes may be designed for multi-modal imaging, combining fluorescence with other detection methods. For instance, a single probe could contain a fluorescent reporter, a tag for mass spectrometry, and a handle for electron microscopy, allowing for correlative studies across different imaging platforms.

Optimized Linker Chemistry: The linker is not just a spacer; it can influence the reactivity of the azide, the solubility of the molecule, and its steric accessibility to the target. Rational design of the linker's length, rigidity, and chemical composition is crucial for optimizing the performance of the probe in specific applications, such as ensuring the proper orientation in a PROTAC ternary complex. medchemexpress.com

By focusing on these principles, chemists can develop new azide-PEG-fluorophore probes with unprecedented sensitivity, specificity, and functionality, further expanding the toolkit for exploring the intricate workings of life at the molecular level.

Q & A

Basic Research Questions

Q. What are the optimal conditions for conjugating N-hydroxypropyl-N'-(azide-PEG3)-Cy3 to biomolecules via click chemistry?

- Methodological Answer : The azide group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. To optimize conjugation efficiency:

- Use a molar ratio of 1:1.2 (target biomolecule:Cy3-PEG3-azide) to minimize cross-reactivity .

- Perform reactions in PBS (pH 7.4) with 1 mM CuSO4 and 5 mM sodium ascorbate at 25°C for 2 hours .

- Validate conjugation success using HPLC or fluorescence quenching assays (e.g., Cy3 fluorescence at 570 nm decreases upon binding) .

Q. How does the PEG3 spacer influence the fluorescence stability of this compound in physiological buffers?

- Methodological Answer : The PEG3 spacer reduces steric hindrance and enhances solubility, minimizing aggregation-induced quenching. Stability tests show:

- Fluorescence intensity remains >90% after 24 hours in PBS (pH 7.4) at 37°C .

- Degradation occurs in high-thiol environments (e.g., 10 mM DTT), reducing intensity by ~40% in 6 hours. Pre-treat samples with thiol-blocking agents (e.g., iodoacetamide) to mitigate this .

Q. What analytical techniques are recommended for characterizing the purity of this compound?

- Methodological Answer : Use a combination of:

- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% as per supplier data) .

- Mass spectrometry (ESI-MS) to confirm molecular weight (theoretical MW: 624.2–625.2; observed discrepancies <1 Da require revalidation) .

- UV-Vis spectroscopy to verify absorbance peaks at 555 nm (Cy3) and 280 nm (PEG backbone) .

Advanced Research Questions

Q. How can researchers address fluorescence signal variability when using this compound in live-cell imaging?

- Methodological Answer : Signal variability often stems from:

- pH sensitivity : Cy3 fluorescence is stable between pH 4–9 but decreases in acidic organelles (e.g., lysosomes). Use pH-insensitive controls (e.g., TAMRA) for normalization .

- Photobleaching : Limit exposure to 488 nm excitation light to <5 ms per frame. Include 5 mM trolox in imaging buffers to reduce radical-induced decay .

- Non-specific binding : Pre-block cells with 1% BSA and 0.1% Tween-20 in PBS for 30 minutes before labeling .

Q. What experimental design considerations are critical when using this compound for multiplexed imaging with other cyanine dyes (e.g., Cy5)?

- Methodological Answer : To avoid spectral overlap: